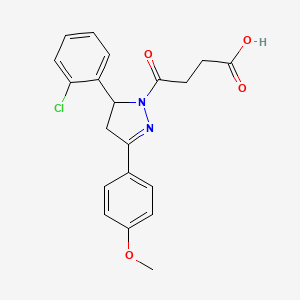

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic compound of significant interest within chemical, biological, and medicinal research communities. Its complex structure, featuring a pyrazole ring linked to both chlorophenyl and methoxyphenyl groups, combined with an oxobutanoic acid moiety, suggests potential for diverse biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves a multi-step process:

Formation of the Pyrazole Ring: : This may involve the cyclization of hydrazine derivatives with suitable β-diketones under acidic or basic conditions.

Substitution Reactions: : Introduction of the chlorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution, utilizing appropriate halogenated precursors and catalysts like palladium or nickel.

Oxobutanoic Acid Moiety Attachment: : This is often done via esterification reactions, followed by subsequent hydrolysis under acidic conditions to yield the final acid form.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for efficiency and yield:

Continuous Flow Synthesis: : This can enhance reaction rates and improve safety profiles by reducing the handling of intermediates.

Catalytic Reactions: : Utilizing metal catalysts such as palladium or nickel in cross-coupling reactions to streamline the synthesis of the complex aromatic system.

Green Chemistry Approaches: : Adapting solvent-free conditions or using environmentally benign solvents like supercritical CO₂ to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can participate in several types of chemical reactions:

Oxidation and Reduction: : The compound can undergo redox reactions, primarily affecting the aromatic rings and pyrazole moiety.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Hydrolysis: : The ester and amide bonds within the molecule can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Hydroxylated Derivatives: : From oxidation reactions.

Amine Derivatives: : Via reduction of nitro or carbonyl groups.

Dehalogenated Compounds: : Resulting from substitution reactions.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyrazole have been shown to target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Compounds with a similar structure have been evaluated for their anti-inflammatory effects. They have been found to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions. The mechanism often involves the modulation of signaling pathways like NF-kB and MAPK .

Drug Development

The compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance bioavailability and specificity towards biological targets. For example, the incorporation of various substituents on the pyrazole ring can lead to derivatives with improved pharmacokinetic properties .

Therapeutic Uses

- Metabolic Disorders : Similar compounds have been investigated for their role in managing metabolic disorders such as diabetes and obesity by modulating enzyme activity related to glucose metabolism .

- CNS Disorders : There is growing interest in the neuroprotective effects of pyrazole derivatives, with some studies suggesting efficacy in models of Alzheimer's disease and other neurodegenerative conditions .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A specific study on a related pyrazole compound demonstrated significant inhibition of breast cancer cell lines (MCF-7) at low micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, a derivative similar to the compound showed a marked reduction in paw swelling and pain scores compared to controls. This was attributed to the downregulation of inflammatory mediators such as TNF-alpha and IL-6.

Mécanisme D'action

The compound's mechanism of action is multifaceted:

Molecular Targets: : It may interact with enzymes, receptors, and proteins, modulating their activity.

Pathways Involved: : Includes inhibition of enzymatic pathways, induction of oxidative stress, or alteration of signal transduction pathways.

Biological Effects: : These interactions can lead to cell cycle arrest, apoptosis, or modulation of immune responses.

Comparaison Avec Des Composés Similaires

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is compared with other pyrazole derivatives and related aromatic compounds. Similar compounds include:

4-(5-phenyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

4-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Uniquely, the presence of both a 2-chlorophenyl and 4-methoxyphenyl group distinguishes it from other pyrazole-based compounds, potentially altering its biological activity and enhancing its utility in specific scientific applications.

Activité Biologique

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid represents a novel compound within the pyrazole family, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Antiproliferative Properties

Research has indicated that derivatives of pyrazole, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies report that certain pyrazole derivatives can inhibit the growth of MCF-7 breast cancer cells with IC₅₀ values as low as 0.08 μM, indicating potent anticancer properties .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| C5 | MCF-7 | 0.08 |

| C6 | A549 | 0.15 |

| C7 | HeLa | 0.12 |

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets within cells. For instance, it has been shown to act as a noncompetitive antagonist at NMDA receptors, selectively inhibiting GluN2C and GluN2D subunits with a potency approximately 50-fold greater than that for GluN2A or GluN2B subunits . This selectivity is crucial for minimizing side effects associated with broader receptor antagonism.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The following table summarizes the antimicrobial efficacy:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 9 |

| Enterococcus faecium | 10 |

| Bacillus subtilis | 8 |

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on MCF-7 cells, revealing that compounds similar to our target exhibited significant growth inhibition through apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegenerative diseases, suggesting that NMDA receptor antagonism may contribute to their therapeutic effects .

Propriétés

IUPAC Name |

4-[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-27-14-8-6-13(7-9-14)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJNXKXTKWEJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.